REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.C(N(CC)CC)C.[S:22]1[CH:26]=[CH:25][CH:24]=[C:23]1[C:27](Cl)=[O:28]>ClCCl>[NH:5]1[CH2:4][CH2:3][CH:2]([NH:1][C:27]([C:23]2[S:22][CH:26]=[CH:25][CH:24]=2)=[O:28])[CH2:7][CH2:6]1
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Name
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|
Quantity
|
0.5 g
|
Type
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reactant
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Smiles
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NC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.29 mL
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)C(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Type
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CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
|
The reaction stiffed for 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
The organics were washed with water (3×-5 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated for 0.80 g tan oil (obs M+Na 323, calc M+Na 323)
|
Type
|
DISSOLUTION
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Details
|
This product was dissolved in dioxane (5 mL)
|
Type
|
ADDITION
|
Details
|
treated with 4 N HCl in dioxane (1.88 ml)
|
Type
|
WAIT
|
Details
|
After stiffing for 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to oily residue (0.63 g, 100% over 2 steps, calc M+H 211, obs M+H 211)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)NC(=O)C=1SC=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |